molecular formula C14H14N4O B6023431 5-[(3-allyl-2-hydroxybenzyl)amino]-1H-pyrazole-4-carbonitrile

5-[(3-allyl-2-hydroxybenzyl)amino]-1H-pyrazole-4-carbonitrile

Cat. No. B6023431
M. Wt: 254.29 g/mol
InChI Key: DERXHCVLFGEMCB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-[(3-allyl-2-hydroxybenzyl)amino]-1H-pyrazole-4-carbonitrile is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound is a pyrazole derivative that has been synthesized using various methods and has been found to exhibit several biochemical and physiological effects.

Mechanism of Action

The mechanism of action of 5-[(3-allyl-2-hydroxybenzyl)amino]-1H-pyrazole-4-carbonitrile is not fully understood. However, studies have suggested that this compound exerts its therapeutic effects by inhibiting various enzymes and signaling pathways involved in the development and progression of diseases. For example, it has been reported to inhibit the activity of cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the inflammatory response. It has also been found to inhibit the activity of matrix metalloproteinases (MMPs), which are involved in the degradation of extracellular matrix proteins in tumor cells.
Biochemical and Physiological Effects:
This compound has been found to exhibit several biochemical and physiological effects. It has been reported to reduce the levels of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6). It has also been found to increase the levels of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT). In addition, this compound has been reported to reduce the levels of lipid peroxidation products, which are indicative of oxidative stress.

Advantages and Limitations for Lab Experiments

One of the advantages of using 5-[(3-allyl-2-hydroxybenzyl)amino]-1H-pyrazole-4-carbonitrile in lab experiments is its ability to form stable complexes with different drugs. This makes it a potential drug delivery system for various drugs. Another advantage is its ability to exhibit antitumor, anti-inflammatory, and antioxidant activities. However, one of the limitations is the lack of understanding of its mechanism of action. Further studies are needed to fully understand the mechanism of action of this compound.

Future Directions

There are several future directions for the use of 5-[(3-allyl-2-hydroxybenzyl)amino]-1H-pyrazole-4-carbonitrile. One of the directions is the development of this compound as a potential drug delivery system for various drugs. Another direction is the study of its potential use in the treatment of various diseases such as cancer, inflammation, and oxidative stress. Further studies are also needed to fully understand the mechanism of action of this compound and its potential side effects.

Synthesis Methods

The synthesis of 5-[(3-allyl-2-hydroxybenzyl)amino]-1H-pyrazole-4-carbonitrile has been reported using various methods. One of the common methods involves the reaction of 3-allyl-2-hydroxybenzaldehyde with 4-hydrazinylpyrazole-5-carbonitrile in the presence of acetic acid. The reaction mixture is then refluxed for several hours to obtain the desired product. Other methods include the use of different catalysts and solvents to improve the yield and purity of the product.

Scientific Research Applications

Several studies have reported the potential therapeutic applications of 5-[(3-allyl-2-hydroxybenzyl)amino]-1H-pyrazole-4-carbonitrile. This compound has been found to exhibit antitumor, anti-inflammatory, and antioxidant activities. It has also been reported to have a protective effect on the liver and kidneys. In addition, this compound has been studied for its potential use as a drug delivery system for various drugs due to its ability to form stable complexes with different drugs.

properties

IUPAC Name

5-[(2-hydroxy-3-prop-2-enylphenyl)methylamino]-1H-pyrazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N4O/c1-2-4-10-5-3-6-11(13(10)19)8-16-14-12(7-15)9-17-18-14/h2-3,5-6,9,19H,1,4,8H2,(H2,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DERXHCVLFGEMCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCC1=C(C(=CC=C1)CNC2=C(C=NN2)C#N)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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